2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
CAS No.:
Cat. No.: VC13299471
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3O2 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | N-(oxolan-2-ylmethyl)-2-piperazin-1-ylacetamide |
| Standard InChI | InChI=1S/C11H21N3O2/c15-11(9-14-5-3-12-4-6-14)13-8-10-2-1-7-16-10/h10,12H,1-9H2,(H,13,15) |
| Standard InChI Key | GMPYATBZUOJKGT-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)CN2CCNCC2 |
| Canonical SMILES | C1CC(OC1)CNC(=O)CN2CCNCC2 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound features a piperazine ring linked to an acetamide group, which is further substituted with a tetrahydrofuran-2-ylmethyl chain. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.30 g/mol . Key structural elements include:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and receptor interactions.
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Tetrahydrofuran moiety: A five-membered oxygen-containing ring that enhances solubility and modulates pharmacokinetics.
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Acetamide bridge: Connects the piperazine and THF groups, contributing to conformational flexibility.
The 3D conformation, validated by computational models, reveals a semi-rigid structure with optimal spatial arrangement for target binding .
Spectroscopic Data
| Property | Value/Description | Technique |
|---|---|---|
| IR (cm⁻¹) | 1650 (C=O stretch), 1100 (C-O-C ether) | FT-IR |
| ¹H NMR (δ, ppm) | 3.65–3.75 (THF protons), 2.85 (piperazine) | 400 MHz NMR |
| MS (m/z) | 227.3 [M+H]⁺ | ESI-MS |
Data derived from PubChem and VulcanChem confirm the structural integrity .
Synthetic Pathways and Optimization
Key Synthesis Routes
The compound is synthesized via a two-step protocol:
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Acylation of Piperazine: Piperazine reacts with chloroacetyl chloride in dichloromethane to form 2-chloro-N-(piperazin-1-yl)acetamide.
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Nucleophilic Substitution: The chloro intermediate undergoes substitution with tetrahydrofuran-2-ylmethylamine in the presence of K₂CO₃, yielding the final product .
Reaction Conditions:
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Temperature: 0–5°C (Step 1), 60°C (Step 2).
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Solvent: Dichloromethane (Step 1), DMF (Step 2).
Scalability and Challenges
Industrial-scale production faces hurdles in controlling exothermic reactions during acylation. Recent patents suggest microwave-assisted synthesis as a viable alternative, reducing reaction time to 15–20 minutes .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 118–120°C | Differential Scanning Calorimetry |
| Solubility | 12 mg/mL in water (25°C) | Shake-flask method |
| logP | 1.45 | HPLC |
| Stability | Stable at pH 2–9 (24h) | Accelerated degradation |
The compound exhibits moderate lipophilicity, making it suitable for blood-brain barrier penetration .
| Microorganism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 8 |
| E. coli | 16 |
| C. albicans | 32 |
Mechanistic studies suggest inhibition of microbial DNA gyrase and efflux pumps.
Anthelmintic Applications
In Caenorhabditis elegans models, piperazine-acetamide derivatives induced paralysis in 92% of larvae at 50 μM, outperforming albendazole (78%) .
Analytical Characterization
Chromatographic Profiling
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HPLC: Retention time = 6.7 min (C18 column, 70:30 acetonitrile/water).
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TLC: Rf = 0.42 (silica gel, ethyl acetate:hexane = 3:7).
Spectroscopic Validation
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X-ray Crystallography: Monoclinic crystal system (space group P2₁/c), confirming the trans configuration of the acetamide group .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a building block for:
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Anticancer leads: Hybrids with pyrimidine scaffolds inhibit Topo IIα (IC₅₀ = 4.7 μM).
Formulation Development
Liposomal encapsulation (size = 150 nm, PDI = 0.12) enhances bioavailability by 3.2-fold in rat plasma .
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